2-(4-Nitro-phenyl)-3-oxo-pentanenitrile
Description
The compound 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile represents a confluence of two important chemical motifs: the β-ketonitrile and the nitroaromatic group. This unique combination imparts a rich chemical reactivity and intriguing electronic properties, making it a valuable subject for contemporary research. While specific literature on this compound is sparse, a comprehensive understanding can be constructed by examining the well-established chemistry of its constituent functional groups.
The study of β-ketonitriles has a rich history, with these compounds being recognized as versatile intermediates in organic synthesis for over a century. Their utility stems from the presence of multiple reactive sites, including an acidic α-hydrogen, a nucleophilic nitrile group, and an electrophilic keto group. This functionality allows for a diverse range of chemical transformations, making them valuable building blocks for the synthesis of complex molecules and heterocyclic systems. acs.orgrsc.org Historically, research focused on their fundamental reactivity, including alkylation, acylation, and cyclization reactions.
Nitroaromatic compounds, on the other hand, have been central to the development of industrial chemistry, particularly in the fields of explosives and dyes. The strong electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aromatic ring, facilitating nucleophilic aromatic substitution and modifying the electronic properties of the entire molecule. nih.gov Academic interest in nitroaromatics has evolved from their synthesis and basic reactivity to their application in medicinal chemistry and materials science, where the nitro group can act as a key pharmacophore or a modulator of electronic and optical properties.
The convergence of these two areas of research, embodied in molecules like this compound, represents a more recent trend. The academic interest in such hybrid structures is driven by the potential for synergistic effects between the two functional motifs, leading to novel reactivity and applications.
Key Structural and Electronic Features:
| Feature | Description |
| β-Ketonitrile Moiety | The presence of both a ketone and a nitrile group on adjacent carbons leads to the potential for keto-enol tautomerism. The equilibrium between the keto and enol forms is influenced by solvent polarity and the electronic nature of the substituents. libretexts.orgmasterorganicchemistry.comkhanacademy.org The enol form can be stabilized by intramolecular hydrogen bonding. |
| α-Methylene Group | The methylene (B1212753) group situated between the carbonyl and the phenyl ring is activated by both, making the α-hydrogen acidic and susceptible to deprotonation. This acidity is a key factor in its utility as a synthetic intermediate. |
| 4-Nitrophenyl Group | The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the molecule. It deactivates the phenyl ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Furthermore, it enhances the acidity of the α-hydrogen through inductive and resonance effects. |
| Stereocenter | The carbon atom at the 2-position is a potential stereocenter, meaning the compound can exist as a pair of enantiomers. |
The unique electronic characteristics of this compound arise from the interplay between the electron-withdrawing nitro group and the versatile β-ketonitrile functionality. The nitro group's influence extends to the reactivity of the entire molecule, making the α-proton more acidic and potentially influencing the keto-enol equilibrium.
Research on compounds with similar structural motifs, namely β-ketonitriles and nitroaromatic compounds, has followed several well-established trajectories.
Established Research Trajectories:
Synthesis of Heterocycles: β-Ketonitriles are renowned precursors for the synthesis of a wide variety of heterocyclic compounds, including pyridines, pyrimidines, pyrazoles, and isoxazoles. rsc.org The presence of the nitroaromatic moiety can be exploited to synthesize novel nitro-substituted heterocycles with potential biological or material applications.
Medicinal Chemistry: Both β-ketonitriles and nitroaromatics are prevalent scaffolds in medicinal chemistry. Nitroaromatic compounds have been investigated for their antimicrobial and anticancer activities. nih.gov The combination of these two motifs in a single molecule could lead to the discovery of new therapeutic agents.
Functional Materials: Nitroaromatic compounds are known to possess interesting optical and electronic properties, including non-linear optical (NLO) activity. The incorporation of a β-ketonitrile unit could further modulate these properties, opening avenues for the development of new functional materials.
Gaps in Knowledge:
Despite the extensive research on the individual components, there are significant gaps in our understanding of molecules that combine both features, such as this compound.
Specific Synthesis and Reactivity: There is a lack of published, optimized synthetic routes specifically for this compound. Furthermore, its detailed reactivity profile, including its behavior in various named reactions and its propensity for keto-enol tautomerism, has not been thoroughly investigated.
Physicochemical Properties: Detailed experimental and computational data on the electronic structure, spectroscopic properties, and conformational analysis of this compound are not available.
Application-Oriented Studies: There is a dearth of research exploring the potential of this specific compound in areas like medicinal chemistry, agrochemicals, or materials science. Its biological activity and material properties remain largely unexplored.
The investigation of this compound holds significant promise for advancing several areas of chemical science.
Advancements in Organic Synthesis: A thorough study of its synthesis and reactivity would provide organic chemists with a new, versatile building block. The unique electronic and steric environment created by the combination of the functional groups could lead to novel and selective transformations, expanding the toolkit of synthetic organic chemistry. Its use as a precursor for complex, functionalized heterocyclic systems is a particularly promising avenue. rsc.org
Development of Functional Materials: The presence of the nitro group, a well-known chromophore and electron-withdrawing group, suggests that this compound and its derivatives could exhibit interesting photophysical properties. Exploration of its potential in the design of new dyes, sensors, or non-linear optical materials is a compelling research direction. The ability to tune the electronic properties through modifications of either the β-ketonitrile or the nitroaromatic part of the molecule offers a high degree of modularity for materials design.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-11(14)10(7-12)8-3-5-9(6-4-8)13(15)16/h3-6,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJLTXWTNOOHAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C#N)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 4 Nitro Phenyl 3 Oxo Pentanenitrile and Designed Analogs
Strategic Approaches for the Multi-Step Synthesis of β-Ketonitrile Frameworks Incorporating Nitro-Substituted Aromatic Moieties
Strategy 1: Nitration followed by side-chain construction. This common approach involves the initial nitration of a readily available phenyl-containing starting material. For instance, benzene (B151609) can be nitrated using a mixture of nitric acid and sulfuric acid to form nitrobenzene (B124822). nih.gov Subsequent functionalization, such as Friedel-Crafts acylation followed by further modifications, can be used to build the desired side chain. However, the strongly deactivating nature of the nitro group must be considered, as it directs subsequent electrophilic substitutions to the meta position and makes the ring less reactive. lumenlearning.com
Strategy 2: Side-chain construction followed by nitration. Alternatively, the 3-oxo-pentanenitrile side chain can be constructed on a non-nitrated phenyl ring first. A common method for forming β-ketonitriles is the acylation of a nitrile-stabilized carbanion with an ester or other acylating agent. nih.govresearchgate.net For example, phenylacetonitrile (B145931) can be deprotonated with a strong base like potassium tert-butoxide (KOt-Bu) and then reacted with an acylating agent like propionyl chloride or ethyl propionate (B1217596) to form the β-ketonitrile core. The final step would be the regioselective nitration of the phenyl ring. The alkyl side chain is an ortho-, para-director, allowing for the desired 4-nitro substitution. libretexts.org
A key reaction in many syntheses of β-ketonitriles is the condensation reaction between an ester and a nitrile. For example, the reaction of ethyl propionate with 4-nitrophenylacetonitrile (B121139) in the presence of a base like sodium ethoxide would directly yield the target compound. The acidity of the α-proton in the resulting β-ketonitrile is higher than that of the starting nitrile, necessitating the use of at least two equivalents of the base to drive the reaction to completion. nih.gov
Table 1: Comparison of General Synthetic Strategies
| Strategy | Key Steps | Advantages | Disadvantages |
| Nitration First | 1. Nitration of Benzene2. Friedel-Crafts Acylation3. Side-chain elaboration | Utilizes simple starting materials. | The nitro group is strongly deactivating, complicating subsequent steps. lumenlearning.com |
| Nitration Last | 1. Acylation of Phenylacetonitrile2. Nitration of the aromatic ring | Avoids working with a deactivated ring during C-C bond formation. | Requires control of regioselectivity during the final nitration step. |
| Direct Condensation | 1. Condensation of Ethyl Propionate and 4-Nitrophenylacetonitrile | More convergent and potentially fewer steps. | Requires a strong base in stoichiometric amounts; product acidity can complicate the reaction. nih.gov |
Optimization of Reaction Conditions and Catalyst Systems for Enhanced Stereoselectivity and Yield in 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of base, solvent, temperature, and catalyst system.
For base-mediated condensations, strong, non-nucleophilic bases are preferred to generate the nitrile anion without competing side reactions. Lithium hexamethyldisilazide (LiHMDS) and potassium tert-butoxide (KOt-Bu) have been shown to be effective in the synthesis of various β-ketonitriles from amides or esters and acetonitriles. nih.govrsc.org The choice of solvent is also critical; ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used.
Transition-metal catalysis offers alternative routes. A palladium-catalyzed method for synthesizing β-ketonitriles involves the addition of organoboron reagents to dinitriles. organic-chemistry.orgacs.org For the synthesis of the target compound, this could involve a palladium catalyst like Pd(acac)₂, a ligand such as 4,4′-dimethyl-2,2′-bipyridine, and an acidic additive. organic-chemistry.org These catalytic methods can offer higher functional group tolerance and milder reaction conditions compared to traditional strong-base methods. organic-chemistry.org
The table below summarizes the optimization of conditions for a generic β-ketonitrile synthesis, which can be applied to the target molecule.
Table 2: Optimization Parameters for β-Ketonitrile Synthesis
| Parameter | Variation | Effect on Reaction | Source |
| Base | KOt-Bu, LiHMDS, NaH | Stronger, non-nucleophilic bases generally give higher yields by efficiently generating the nitrile anion. | nih.govrsc.org |
| Solvent | THF, Dioxane, Ethereal Solvents | Aprotic, non-polar to polar aprotic solvents are typically used to stabilize the anionic intermediates. | nih.gov |
| Catalyst | Pd(acac)₂, Rh-based catalysts | Can enable reactions under milder conditions and improve selectivity. The choice of ligand is crucial. | organic-chemistry.org |
| Temperature | -78 °C to Room Temperature | Lower temperatures can help control side reactions, while higher temperatures may be needed to drive the reaction to completion. | nih.gov |
| Additive | Isopropanol (B130326), 18-crown-6 | Catalytic amounts of additives like isopropanol can facilitate the reaction and reduce side-product formation in certain base-mediated syntheses. | nih.govnih.gov |
Development of Novel Synthetic Routes Utilizing Green Chemistry Principles in the Production of this compound
Adherence to green chemistry principles is increasingly important in chemical synthesis. For this compound, this involves using less hazardous reagents, minimizing waste, and employing environmentally benign solvents.
One green approach focuses on the nitration step, which traditionally uses a hazardous mixture of concentrated nitric and sulfuric acids. Alternative, eco-friendly nitration methods utilize solid acid catalysts or supported reagents, which are easier to handle and can often be recycled. sibran.ru Another strategy involves catalyst-free reactions in water. nih.gov For instance, nucleophilic aromatic substitution of a suitable precursor in an aqueous medium presents a greener alternative to traditional solvent-based methods. nih.gov
In the synthesis of the β-ketonitrile moiety, a procedure using the inexpensive and readily available base KOt-Bu under mild, ambient conditions has been reported. nih.govnih.gov This method avoids cryogenic temperatures and hazardous reagents like sodium amide. nih.gov Furthermore, microwave-assisted synthesis has been shown to be an effective method for producing β-ketonitriles, often leading to shorter reaction times and improved yields.
Table 3: Green Chemistry Approaches in Synthesis
| Principle | Traditional Method | Green Alternative | Benefit |
| Safer Solvents | Chlorinated solvents, DMF | Water, Ethanol | Reduced toxicity and environmental impact. nih.gov |
| Catalysis | Stoichiometric strong acids/bases | Recyclable solid acids, organocatalysts, transition-metal catalysts | Reduced waste, easier product purification, potential for reuse. organic-chemistry.orgsibran.ru |
| Atom Economy | Use of protecting groups | Convergent synthesis (e.g., direct condensation) | Maximizes the incorporation of starting material atoms into the final product. |
| Energy Efficiency | High temperatures, long reaction times | Microwave-assisted synthesis, flow chemistry | Reduced energy consumption and faster reaction rates. |
Studies on Asymmetric Synthesis and Chiral Induction for the Formation of Enantiomerically Pure this compound
The C2 carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Asymmetric synthesis aims to produce a single enantiomer, which is often crucial for pharmaceutical applications. taylorandfrancis.com This is typically achieved using a chiral catalyst or auxiliary to control the stereochemical outcome of the reaction.
Organocatalysis is a powerful tool for asymmetric synthesis. cardiff.ac.uk A chiral amine or phosphoric acid catalyst could be employed in a Michael addition or an alkylation reaction to set the stereocenter. For example, an asymmetric Michael addition of a nucleophile to a suitable α,β-unsaturated precursor in the presence of a chiral organocatalyst could generate the desired chiral center with high enantioselectivity.
Another approach is the asymmetric Henry (nitroaldol) reaction, which forms a C-C bond between a nitroalkane and a carbonyl compound. mdpi.com While not directly applicable to the final structure, the principles of using a chiral metal-ligand complex (e.g., L-Cu(OAc)₂) to control the stereochemistry of a C-C bond formation involving a nitro-containing compound are highly relevant. mdpi.com A similar catalytic system could be designed for the enantioselective propionylation of 4-nitrophenylacetonitrile. The catalyst, by creating a chiral environment around the reactants, would favor the formation of one enantiomer over the other.
Key strategies for chiral induction include:
Chiral Catalysts: Using a small amount of a chiral metal complex or organocatalyst to direct the reaction. cardiff.ac.uk
Chiral Auxiliaries: Covalently attaching a chiral group to a starting material to direct the stereochemistry of a reaction, with the auxiliary being removed in a later step.
Enzymatic Reactions: Utilizing enzymes, which are inherently chiral, to catalyze a key bond-forming step with high enantioselectivity.
Flow Chemistry Approaches and Automated Synthesis Techniques Applied to this compound Production
Flow chemistry, where reactions are performed in continuous-flowing streams through a reactor, offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous intermediates. europa.eu The synthesis of this compound involves nitration, which is a notoriously fast and exothermic process, making it an ideal candidate for flow chemistry. beilstein-journals.org
A potential flow synthesis could involve a multi-step, continuous process.
Nitration Step: An aromatic precursor would be mixed with a nitrating agent in a microreactor. The high surface-area-to-volume ratio of the reactor allows for rapid heat dissipation, preventing the formation of hot spots and improving safety. europa.eursc.org
β-Ketonitrile Formation: The output from the first reactor, containing the nitrated intermediate, could be directly fed into a second reactor module. Here, it would be mixed with a stream containing a base and the appropriate acylating agent to form the final product. rsc.org
This integrated approach minimizes the handling of hazardous materials and allows for automated control and optimization of reaction parameters like temperature, pressure, and residence time. nih.gov The improved safety and control offered by flow chemistry make it a highly attractive method for the production of nitroaromatic compounds. researchgate.netpharmtech.com
Table 4: Comparison of Batch vs. Flow Synthesis for Nitration
| Feature | Batch Synthesis | Flow Synthesis | Advantage of Flow |
| Safety | High risk of thermal runaway due to poor heat transfer in large volumes. | Excellent heat transfer minimizes risk of explosion and side reactions. | Enhanced safety, especially for exothermic nitration. europa.eu |
| Scalability | Scaling up can be challenging and dangerous. | Scaled by running the process for a longer time ("scale-out"). | Safer and more predictable scale-up. |
| Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and residence time. | Higher reproducibility and potentially higher yields. |
| Intermediates | Hazardous intermediates are generated and accumulate in large quantities. | Small quantities of intermediates are generated at any given time. | Reduced risk associated with unstable or toxic intermediates. pharmtech.com |
Mechanistic Investigations of Chemical Reactivity and Transformations of 2 4 Nitro Phenyl 3 Oxo Pentanenitrile
Exploration of Tautomerism (Keto-Enol, Nitrile-Ketenimine) and Isomerization Pathways Involving 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile
The chemical behavior of this compound is significantly influenced by its capacity to exist in various tautomeric forms. Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. openstax.orgmasterorganicchemistry.com For this compound, the primary forms of tautomerism are keto-enol and nitrile-ketenimine tautomerism.
Keto-Enol Tautomerism:
The presence of a ketone carbonyl group and an adjacent α-hydrogen atom allows this compound to exist in equilibrium with its enol tautomer. libretexts.org This interconversion can be catalyzed by either acid or base. libretexts.org The keto form is generally more stable for simple ketones, but the stability of the enol form can be enhanced by factors such as conjugation and intramolecular hydrogen bonding. openstax.orgyoutube.com
In the case of this compound, the enol form benefits from the formation of a conjugated system extending from the phenyl ring, through the C=C double bond of the enol, to the nitrile group. This extended conjugation provides additional stability. The equilibrium between the keto and enol forms is a dynamic process, with the relative populations of each tautomer depending on factors like solvent polarity and temperature. masterorganicchemistry.com
Acid-Catalyzed Mechanism: Involves protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon to form the enol. libretexts.org
Base-Catalyzed Mechanism: Involves deprotonation of the α-carbon to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom to yield the enol. openstax.org
Nitrile-Ketenimine Tautomerism:
A less common but relevant tautomerism involves the nitrile group. The presence of an acidic α-hydrogen allows for the potential formation of a ketenimine tautomer. researchgate.net This equilibrium involves the migration of the α-proton to the nitrogen atom of the nitrile group, creating a C=C=N functionality. The presence of electron-withdrawing groups, such as the adjacent ketone and the 4-nitrophenyl group, can influence the acidity of the α-hydrogen and thus the position of this equilibrium. Spectrometric methods like mass spectrometry and NMR have been used to study such equilibria in related compounds. researchgate.net
The table below summarizes the key tautomeric forms of the compound.
| Tautomer Type | Keto Form | Enol Form | Ketenimine Form |
| Structure | |||
| Key Features | C=O (ketone), C≡N (nitrile) | C=C-OH (enol), C≡N (nitrile) | C=O (ketone), C=C=NH (ketenimine) |
| Stabilizing Factors | Higher C=O bond energy | Extended conjugation, potential for intramolecular H-bonding | - |
Isomerization pathways for this compound are primarily dictated by these tautomeric equilibria. The interconversion between keto and enol forms is the most significant pathway, influencing the compound's reactivity, as the enol and enolate forms are key nucleophilic intermediates.
Detailed Nucleophilic and Electrophilic Reactivity Studies of the Nitrile and Ketone Functionalities in this compound
The unique structure of this compound, featuring both a ketone and a nitrile group, provides multiple sites for nucleophilic and electrophilic attack. The reactivity is further modulated by the electron-withdrawing nature of the 4-nitrophenyl substituent. wikipedia.org
Electrophilic Sites: The primary electrophilic centers are the carbonyl carbon and the nitrile carbon. Both are bonded to electronegative atoms (oxygen and nitrogen, respectively) and are susceptible to attack by nucleophiles. libretexts.org
Carbonyl Carbon: This is a hard electrophilic center. It readily reacts with a variety of nucleophiles, such as Grignard reagents, organolithium compounds, hydrides, and amines, via nucleophilic addition. chemistrysteps.com The initial product is a tetrahedral alkoxide intermediate.
Nitrile Carbon: This carbon is also electrophilic and can be attacked by strong nucleophiles. For instance, reaction with Grignard reagents can lead to the formation of imine anions, which upon hydrolysis yield ketones. libretexts.org
Nucleophilic Sites: The nucleophilic character of the molecule arises primarily from the enolate form, which is in equilibrium with the keto tautomer.
α-Carbon: The α-carbon, situated between the ketone and nitrile groups, is acidic. Deprotonation by a base generates a resonance-stabilized enolate/nitronate anion. This anion is a soft nucleophile and can participate in various C-C bond-forming reactions, such as alkylation and condensation reactions. The presence of two electron-withdrawing groups (carbonyl and nitrile) significantly increases the acidity of this proton, allowing for enolate formation even with moderately strong bases. libretexts.org
Enol Oxygen: The oxygen atom of the enol tautomer can also act as a nucleophile, though this is less common than C-alkylation.
The following table details the expected reactivity at different sites.
| Site | Type of Reactivity | Potential Reagents | Expected Products |
| Carbonyl Carbon | Electrophilic | Grignard Reagents (R-MgX), Organolithiums (R-Li), NaBH₄, LiAlH₄, Amines (R-NH₂) | Tertiary Alcohols, Secondary Alcohols, Imines/Enamines |
| Nitrile Carbon | Electrophilic | Grignard Reagents (R-MgX), H₂O/H⁺ (hydrolysis), LiAlH₄ | Ketones (after hydrolysis), Carboxylic Acids, Primary Amines |
| α-Carbon | Nucleophilic (as enolate) | Alkyl Halides (R-X), Aldehydes/Ketones (Aldol reaction) | α-Alkylated products, β-Hydroxy ketones/nitriles |
The electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the carbonyl and nitrile carbons by induction, making the molecule more susceptible to nucleophilic attack compared to its non-nitrated analog.
Redox Chemistry of the Nitro Group in this compound: Reductive and Oxidative Transformations
The nitroaromatic moiety is the primary center for redox chemistry in this compound. mdpi.com The nitro group is a strong electron-withdrawing group and is readily reduced under various conditions. wikipedia.org Oxidative transformations of this specific molecule are less common as the functional groups are in relatively stable oxidation states.
Reductive Transformations: The reduction of the aromatic nitro group can proceed through a series of intermediates to ultimately yield the corresponding amine. wikipedia.org The specific product obtained often depends on the reducing agent and the reaction conditions (e.g., pH).
The typical reduction pathway involves a six-electron transfer and proceeds as follows: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂ (Nitro → Nitroso → Hydroxylamine (B1172632) → Amine)
A variety of reagents can be employed for this transformation: masterorganicchemistry.comcommonorganicchemistry.com
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum (PtO₂), or Raney Nickel with H₂ gas is a common and efficient method. commonorganicchemistry.com This method is often clean and high-yielding.
Metals in Acid: Reagents such as Tin (Sn) in HCl, Iron (Fe) in HCl or acetic acid, and Zinc (Zn) in acid are classic methods for nitro group reduction. masterorganicchemistry.com
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) (N₂H₄) or ammonium (B1175870) formate (B1220265) with a catalyst (e.g., Pd/C) can also effect the reduction.
Other Reagents: Tin(II) chloride (SnCl₂) provides a mild method for reduction. commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) alone is generally not strong enough to reduce an aromatic nitro group, but its reactivity can be enhanced by transition metal catalysts. jsynthchem.com
The table below lists common reducing systems and their typical outcomes for the nitro group.
| Reducing System | Intermediates | Final Product | Selectivity Notes |
| H₂, Pd/C | Nitroso, Hydroxylamine | Amine (Ar-NH₂) | Highly efficient; may also reduce other functional groups like alkenes if present. The ketone may be reduced to an alcohol under forcing conditions. |
| Fe, HCl/CH₃COOH | Nitroso, Hydroxylamine | Amine (Ar-NH₂) | A classic, cost-effective method. Generally selective for the nitro group over the ketone. |
| SnCl₂, HCl | Nitroso, Hydroxylamine | Amine (Ar-NH₂) | A mild and often selective reducing agent. |
| Zn, NH₄Cl | Nitroso | Hydroxylamine (Ar-NHOH) | Reduction can often be stopped at the hydroxylamine stage under neutral conditions. |
Oxidative Transformations: The molecule lacks functional groups that are easily oxidized under standard conditions. The aromatic ring is deactivated by the nitro group, making it resistant to electrophilic attack and oxidation. The ketone and nitrile groups are also in stable oxidation states. Therefore, significant oxidative transformations would require harsh conditions that would likely lead to degradation of the molecule.
Cyclization, Rearrangement, and Condensation Reactions Utilizing this compound as a Key Precursor
The bifunctional nature of this compound makes it a versatile precursor for the synthesis of various heterocyclic compounds and for undergoing rearrangement and condensation reactions.
Cyclization Reactions: The presence of the ketone and nitrile functionalities in a 1,3-relationship (when considering the enol form) is ideal for constructing five- and six-membered rings.
Synthesis of Pyridines/Pyridones: Condensation with compounds containing an active methylene (B1212753) group, in the presence of a base like piperidine (B6355638) or sodium ethoxide, can lead to substituted pyridones. The reaction proceeds via an initial Knoevenagel or Michael-type addition followed by intramolecular cyclization and dehydration/aromatization.
Synthesis of Pyrazoles and Isoxazoles: Reaction with hydrazine (H₂N-NH₂) or its derivatives can yield pyrazoles. The hydrazine initially attacks the more electrophilic carbonyl carbon, followed by cyclization involving the nitrile group. Similarly, reaction with hydroxylamine (NH₂OH) can produce isoxazoles.
Synthesis of Thiophenes: The Gewald reaction, involving the reaction of an α-cyanoketone with sulfur and an active methylene compound in the presence of a base, can be used to synthesize substituted aminothiophenes. nih.govresearchgate.net
Rearrangement Reactions: While the core structure is relatively stable, specific transformations can induce rearrangements.
Favorskii Rearrangement: If the α-carbon were to be halogenated, treatment with a base could initiate a Favorskii rearrangement, although this is more typical for α-haloketones without the nitrile group.
Beckmann Rearrangement: The ketone can be converted to an oxime by reacting with hydroxylamine. Treatment of the resulting oxime with acid can induce a Beckmann rearrangement, leading to the formation of an amide. masterorganicchemistry.comorganic-chemistry.org The migrating group would be either the ethyl or the 2-(4-nitrophenyl)acetonitrile group.
Condensation Reactions: The active α-hydrogen makes the compound an excellent substrate for base-catalyzed condensation reactions.
Aldol-type Condensation: The enolate of this compound can react with aldehydes or ketones to form β-hydroxy adducts, which may subsequently dehydrate.
Knoevenagel Condensation: The molecule itself can act as the active methylene component, reacting with aldehydes and ketones to form a new C=C bond.
The table below outlines potential synthetic transformations.
| Reaction Type | Reagent(s) | Resulting Heterocycle/Product |
| Cyclization | Hydrazine (H₂N-NH₂) | Substituted Aminopyrazole |
| Cyclization | Hydroxylamine (NH₂OH) | Substituted Amino-isoxazole |
| Cyclization | Cyanothioacetamide, Base | Substituted Pyridine-thione |
| Rearrangement | 1. NH₂OH; 2. H⁺ (e.g., H₂SO₄) | N-Substituted Amide (via Beckmann) |
| Condensation | Benzaldehyde, Base | α,β-Unsaturated Ketone |
Reaction Kinetics and Thermodynamic Studies of Transformations Involving this compound
Detailed kinetic and thermodynamic parameters for reactions involving this compound are not extensively documented in readily available literature. However, a qualitative analysis based on the molecule's structure can provide insight into the factors governing its reaction rates and equilibria.
Reaction Kinetics: The rates of reactions are influenced by both electronic and steric factors.
Electronic Effects: The strongly electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution (though this is less relevant for the side-chain reactivity). More importantly, it enhances the electrophilicity of the carbonyl and nitrile carbons through inductive and resonance effects, which would be expected to increase the rate of nucleophilic addition to these groups. The nitro group also increases the acidity of the α-hydrogen, facilitating faster enolate formation in base-catalyzed reactions.
Steric Effects: The phenyl group and the ethyl group flanking the reactive centers may introduce steric hindrance, potentially slowing down reactions with bulky nucleophiles or electrophiles. The rate-determining step in many of its transformations, such as aldol (B89426) condensation or alkylation, is often the formation of the enolate or the subsequent nucleophilic attack. For reductions of the nitro group, the rate can be dependent on the catalyst surface area and activity (in catalytic hydrogenation) or the concentration of the reducing agent.
Tautomeric Equilibria: As discussed in section 3.1, the keto-enol equilibrium is a key thermodynamic consideration. While the keto form is generally more stable due to the strong C=O bond, the enol form of this compound is stabilized by extended conjugation, which could shift the equilibrium more towards the enol than in simple ketones.
Reaction Feasibility: The formation of stable aromatic heterocyclic products (e.g., pyridines, pyrazoles) is typically thermodynamically favorable due to the large negative Gibbs free energy of formation associated with aromatic systems. Reductions of the nitro group to an amino group are also highly exothermic and thermodynamically favorable. wikipedia.org Rearrangement reactions like the Beckmann rearrangement are driven by the formation of a more stable amide linkage from a less stable oxime precursor. libretexts.org
The following table summarizes the expected kinetic and thermodynamic influences on key reactions.
| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |
| Nucleophilic Addition to C=O | Electrophilicity of carbonyl C (enhanced by -NO₂), Steric hindrance, Nucleophile strength | Stability of the tetrahedral intermediate |
| Enolate Formation (Base-catalyzed) | Acidity of α-H (enhanced by C=O, C≡N, -NO₂), Base strength | Stability of the resonance-stabilized enolate |
| Nitro Group Reduction | Choice of reducing agent/catalyst, Temperature, Pressure (for H₂) | High stability of the resulting amine and byproducts (e.g., H₂O) |
| Heterocycle Formation | Rate of initial addition vs. rate of cyclization | High stability (aromaticity) of the heterocyclic product |
Photochemical and Electrochemical Reactivity of this compound
The presence of the nitroaromatic chromophore makes this compound susceptible to both photochemical and electrochemical transformations.
Photochemical Reactivity: Nitroaromatic compounds are known to be photochemically active. dtic.milrsc.org Upon absorption of UV-Vis light, the molecule is promoted to an excited singlet state. For many nitroaromatics, this is followed by a very rapid intersystem crossing (ISC) to an excited triplet state. acs.orgrsc.org The subsequent chemistry is dictated by the reactivity of this triplet state.
Potential photochemical pathways include:
Photoreduction: In the presence of a hydrogen-donating solvent (like isopropanol) or other reductants, the excited state of the nitro group can be reduced, leading to nitroso, hydroxylamine, or amino products. This process is relevant to the environmental fate of nitroaromatic pollutants. acs.org
Rearrangement: Some excited nitroaromatics can rearrange to form nitrite (B80452) intermediates (Ar-O-N=O), which can then lead to the formation of phenols or other products. rsc.org
NO• Dissociation: In some cases, photolysis can lead to the cleavage of the C-N bond, releasing nitric oxide (NO•). acs.org
The quantum yields for the disappearance of aromatic nitro compounds can be low, suggesting that deactivation back to the ground state is often a competing and efficient process. dtic.mil
Electrochemical Reactivity: The electrochemical behavior of this compound is dominated by the reduction of the nitro group, which is a highly electroactive functionality. researchgate.net
Oxidation: The molecule does not possess easily oxidizable groups. The ketone, nitrile, and the deactivated aromatic ring are difficult to oxidize. Therefore, anodic processes would likely occur at very high positive potentials, leading to non-specific decomposition.
The electrochemical properties can be harnessed for analytical purposes (e.g., detecting the compound) or for synthetic applications, providing a controlled method for the selective reduction of the nitro group. researchgate.net
The table below provides a summary of the photochemical and electrochemical behavior.
| Process | Key Species/Intermediate | Typical Products | Controlling Factors |
| Photochemistry | Excited triplet state (³Ar-NO₂*) | Reduced products (e.g., Ar-NHOH), Phenols, Nitrosocompounds | Wavelength of light, Presence of H-donors, Solvent |
| Electrochemistry (Reduction) | Nitro radical anion (Ar-NO₂•⁻) | Hydroxylamine (Ar-NHOH), Amine (Ar-NH₂) | Electrode potential, pH of the medium, Solvent system |
Advanced Spectroscopic and Crystallographic Research on the Structural Elucidation of 2 4 Nitro Phenyl 3 Oxo Pentanenitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Conformational Analysis and Dynamic Studies of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile
A complete NMR analysis would provide detailed insights into the molecular structure and dynamics of the compound. ¹H NMR spectroscopy would be used to identify the chemical environment of the hydrogen atoms, with expected signals for the aromatic protons on the nitrophenyl ring, the methine proton at the chiral center, and the protons of the ethyl group. The multiplicity and coupling constants of these signals would help establish the connectivity of the molecule.
¹³C NMR spectroscopy would complement this by identifying all unique carbon atoms, including the carbonyl, nitrile, and aromatic carbons. Advanced 2D NMR techniques, such as COSY and HSQC, would be employed to confirm the proton-proton and proton-carbon correlations, respectively. Nuclear Overhauser Effect Spectroscopy (NOESY) could be utilized to study the spatial relationships between protons, offering crucial information for determining the preferred conformation of the molecule in solution. Dynamic NMR studies at varying temperatures could also reveal information about rotational barriers, for instance, around the C-C bond connecting the phenyl ring and the main chain.
Table 4.1.1: Hypothetical ¹H NMR Data for this compound (Note: This table is for illustrative purposes only as experimental data is unavailable.)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.30 | d | 2H | Ar-H (ortho to NO₂) |
| 7.80 | d | 2H | Ar-H (meta to NO₂) |
| 4.50 | s | 1H | CH-CN |
| 2.80 | q | 2H | -CH₂-CH₃ |
| 1.20 | t | 3H | -CH₂-CH₃ |
Detailed Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Characterization in this compound
Vibrational spectroscopy is essential for identifying the functional groups present in the molecule. The IR and Raman spectra would exhibit characteristic absorption bands corresponding to the various vibrational modes. Key expected frequencies would include the stretching vibration of the nitrile group (C≡N), typically appearing in the region of 2200-2260 cm⁻¹. The carbonyl group (C=O) stretching would be observed as a strong band around 1700-1720 cm⁻¹.
The nitro group (NO₂) would show two distinct stretching vibrations: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch near 1300-1370 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. A comparative analysis of IR and Raman spectra would help in assigning vibrational modes, as some modes may be more active in one technique than the other due to selection rules related to changes in dipole moment (IR) versus polarizability (Raman).
Table 4.2.1: Expected Vibrational Frequencies for this compound (Note: This table is for illustrative purposes only as experimental data is unavailable.)
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2240 | C≡N | Stretching |
| ~1715 | C=O | Stretching |
| ~1540 | NO₂ | Asymmetric Stretching |
| ~1350 | NO₂ | Symmetric Stretching |
| ~3100-3000 | Ar C-H | Stretching |
| ~1600, ~1480 | Ar C=C | Stretching |
Mass Spectrometry (MS) Fragmentation Pattern Analysis and High-Resolution Mass Spectrometry for Isotopic Abundance and Molecular Formula Corroboration of this compound
Mass spectrometry would be used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₁H₁₀N₂O₃).
The fragmentation pattern observed in the mass spectrum upon ionization would offer structural information. Common fragmentation pathways would likely involve the cleavage of bonds adjacent to the carbonyl group, leading to the formation of acylium ions. Loss of the ethyl group or the entire propionyl group would be expected. Other characteristic fragments could arise from the cleavage of the bond between the chiral carbon and the nitrophenyl ring. Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the different parts of the molecule.
Single-Crystal X-ray Diffraction Studies for Precise Solid-State Structure Determination and Intermolecular Interaction Analysis of this compound
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles. The resulting crystal structure would reveal the specific conformation adopted by the molecule in the crystal lattice.
Furthermore, this analysis would elucidate the nature of intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, or π-π stacking, which govern the packing of the molecules in the crystal. Understanding these interactions is crucial for explaining the physical properties of the solid material.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Understanding Electronic Transitions and Photophysical Properties of this compound
UV-Visible spectroscopy would be employed to study the electronic transitions within the molecule. The spectrum would likely be dominated by strong absorption bands corresponding to π→π* transitions associated with the nitrophenyl aromatic system. The presence of the carbonyl group might give rise to a weaker n→π* transition. The exact position and intensity of these absorption maxima would be sensitive to the solvent environment.
Fluorescence spectroscopy would measure the emission of light from the molecule after electronic excitation. While many nitroaromatic compounds are known to have low fluorescence quantum yields due to efficient non-radiative decay pathways, any observed emission would provide valuable information about the nature of the lowest excited state and the photophysical properties of the compound.
Application of Chiroptical Spectroscopies (CD, ORD) for Enantiomeric Excess Determination and Absolute Configuration Assignment (if applicable)
Since this compound possesses a chiral center at the carbon atom bearing the nitrile and nitrophenyl groups, it can exist as a pair of enantiomers. If a chiral synthesis or resolution were performed to obtain an enantiomerically enriched sample, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be applicable.
CD spectroscopy would measure the differential absorption of left and right circularly polarized light, with Cotton effects corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects could be used, often in conjunction with theoretical calculations, to assign the absolute configuration (R or S) of the chiral center. These techniques are also powerful tools for determining the enantiomeric excess of a sample.
Theoretical and Computational Chemistry Studies of 2 4 Nitro Phenyl 3 Oxo Pentanenitrile
Density Functional Theory (DFT) Calculations for Elucidating Electronic Structure, Frontier Molecular Orbitals, and Reactivity Predictions of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can elucidate its fundamental electronic structure and reactivity. materialsciencejournal.orgresearchgate.net
The optimized molecular structure reveals key bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing nitro (-NO₂) group and the cyano (-CN) group significantly influences the electron distribution across the molecule. An analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. wikipedia.orgyoutube.com The HOMO is typically localized on the more electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO is centered on electron-deficient regions, indicating sites for nucleophilic attack. youtube.com
The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. materialsciencejournal.org Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative predictions of the molecule's behavior.
Table 1: Key Electronic Properties of this compound Predicted by DFT
| Parameter | Description | Predicted Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Indicates regions susceptible to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Indicates regions susceptible to nucleophilic attack, likely influenced by the nitro and cyano groups. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher polarizability and chemical reactivity. |
| Ionization Potential (I) | The energy required to remove an electron (approximated as -E_HOMO). | A lower value indicates it is easier to oxidize. |
| Electron Affinity (A) | The energy released when an electron is added (approximated as -E_LUMO). | A higher value indicates a greater propensity to accept an electron. |
| Global Hardness (η) | Resistance to change in electron distribution, calculated as (I - A) / 2. | A lower value correlates with higher reactivity. |
| Electronegativity (χ) | The power of an atom or group to attract electrons, calculated as (I + A) / 2. | High value due to electron-withdrawing groups. |
Molecular Dynamics (MD) Simulations for Investigating Conformational Landscape, Solvent Effects, and Intermolecular Interactions of this compound
Solvent effects are critical to understanding a molecule's behavior in a realistic chemical environment. MD simulations can explicitly model the interactions between the solute and solvent molecules (e.g., water, acetonitrile (B52724), or dimethyl sulfoxide). easychair.orgresearchgate.net These simulations can reveal how the solvent organizes around the polar nitro, carbonyl, and cyano groups, and the nonpolar phenyl ring. The explicit treatment of solvent molecules allows for the investigation of solvent-mediated interactions and the role of hydration shells, which can significantly influence reactivity and intermolecular associations. easychair.org
Furthermore, MD simulations can be used to study intermolecular interactions, such as the formation of dimers or larger aggregates in solution. By analyzing the radial distribution functions and interaction energies between molecules, one can predict the preferred modes of association, which are often driven by dipole-dipole interactions involving the polar functional groups.
Table 2: Applications of MD Simulations for this compound
| Simulation Aspect | Objective | Information Gained |
|---|---|---|
| Conformational Analysis | To identify stable conformations and the energy barriers between them. | Preferred 3D structures, rotational freedom of substituent groups. |
| Solvent Effects | To understand how different solvents affect molecular structure and dynamics. | Solvation shell structure, solvent-solute hydrogen bonding, and influence on conformational equilibrium. researchgate.net |
| Intermolecular Interactions | To investigate how molecules interact with each other in a condensed phase. | Propensity for aggregation, preferred orientation in dimers, and calculation of binding free energies. |
Quantum Chemical Calculations for Elucidation of Reaction Pathways, Transition States, and Energy Barriers in Transformations Involving this compound
Quantum chemical calculations are indispensable for mapping the detailed mechanisms of chemical reactions. nih.gov For transformations involving this compound, such as hydrolysis, reduction of the nitro group, or reactions at the α-carbon, these methods can identify the minimum energy path (MEP) connecting reactants to products.
Methods like the Nudged Elastic Band (NEB) or Intrinsic Reaction Coordinate (IRC) are used to locate the transition state (TS)—the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), which is a key determinant of the reaction rate. A high energy barrier corresponds to a slow reaction, while a low barrier indicates a fast reaction.
For example, in the hydrolysis of the nitrile group, quantum chemical calculations could model the stepwise addition of water and subsequent proton transfers, identifying all intermediates and transition states. diva-portal.org This allows for a comparison of different potential mechanisms (e.g., acid-catalyzed vs. base-catalyzed) to determine the most favorable pathway. nih.gov
Table 3: Hypothetical Reaction Coordinate Profile for a Transformation
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials (e.g., this compound + H₂O). | 0.0 |
| Transition State 1 (TS1) | The energy maximum for the first step (e.g., nucleophilic attack). | +20.3 diva-portal.org |
| Intermediate | A metastable species formed during the reaction. | +5.0 |
| Transition State 2 (TS2) | The energy maximum for the second step. | +15.0 |
| Products | The final molecules formed after the reaction. | -10.0 |
In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Direct Comparison with Experimental Data of this compound
Computational methods can accurately predict various spectroscopic parameters, which serve as a powerful tool for structure verification and interpretation of experimental spectra.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. This is typically done by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted shifts, when compared to experimental data, can confirm the proposed structure and help assign specific resonances.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. researchgate.net The predicted IR spectrum shows characteristic peaks for the functional groups present, such as the C≡N stretch of the nitrile, the C=O stretch of the ketone, and the symmetric and asymmetric stretches of the N-O bonds in the nitro group. researchgate.netresearchgate.net A good agreement between the calculated and experimental frequencies validates the computed geometry. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. materialsciencejournal.orgresearchgate.net It calculates the vertical excitation energies from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to show strong absorptions arising from π→π* transitions within the aromatic system and n→π* transitions involving the carbonyl and nitro groups. researchgate.net Solvatochromic shifts (changes in absorption wavelength with solvent polarity) can also be modeled. researchgate.net
Table 4: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Hypothetical) | Assignment |
|---|---|---|---|
| ¹H NMR (δ, ppm) | 8.35 (d), 7.80 (d), 4.50 (s) | 8.31, 7.78, 4.45 | Aromatic protons, α-proton |
| IR (ν, cm⁻¹) | 2250, 1720, 1525, 1350 | 2245, 1715, 1520, 1345 | C≡N, C=O, asym. NO₂, sym. NO₂ |
| UV-Vis (λ_max, nm) | 275 | 278 | π→π* transition of the nitrophenyl chromophore |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Derivatives of this compound
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. frontiersin.orgnih.govnih.gov For a series of derivatives of this compound, QSAR/QSPR models can be developed to predict properties without the need for synthesis and testing. conicet.gov.arjchemlett.com
The process involves three main steps:
Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the series. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). conicet.gov.ar
Model Building: A mathematical model is created using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to find a relationship between a subset of descriptors and the property of interest. researchgate.net
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. jchemlett.com
These models can guide the design of new derivatives with enhanced properties, such as improved chemical stability or specific non-clinical biological activities, by identifying the key structural features that influence the desired outcome. nih.govnih.gov
Table 5: Common Molecular Descriptors Used in QSAR/QSPR Studies
| Descriptor Class | Examples | Property Represented |
|---|---|---|
| Constitutional | Molecular Weight, Number of Rings | Molecular size and composition |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape |
| Geometric | Molecular Surface Area, Molecular Volume | 3D size and shape of the molecule |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity |
Machine Learning and Chemoinformatics Approaches for Data Analysis and Prediction Related to this compound
Machine learning (ML) and chemoinformatics have become integral to modern chemical research, enabling the analysis of large datasets and the development of predictive models. nih.govnih.govmdpi.com For a compound like this compound and its analogues, these approaches can be applied in several ways.
ML algorithms, such as Random Forests, Support Vector Machines (SVMs), and Artificial Neural Networks (ANNs), can be used to build more sophisticated and accurate QSAR/QSPR models than traditional linear methods. nih.gov These models can handle complex, non-linear relationships between chemical structure and properties. nih.gov
Chemoinformatics workflows involve several stages, starting with the representation of chemical structures in a machine-readable format (e.g., SMILES strings). nih.govyoutube.com Features are then extracted to describe the molecules numerically, often in the form of molecular fingerprints. These fingerprints encode structural information and can be used for similarity searching, clustering of chemical libraries, or as input for ML models. nih.gov For instance, a database of compounds could be screened virtually to identify molecules similar to this compound that are predicted to have desirable properties.
Table 6: Applications of Machine Learning and Chemoinformatics
| Application | Description |
|---|---|
| Predictive Modeling | Developing advanced QSAR/QSPR models for activity, toxicity, or physicochemical properties. mdpi.com |
| Virtual Screening | Searching large chemical databases to identify novel compounds with desired characteristics based on structural similarity or predicted properties. |
| Reaction Prediction | Predicting the outcomes or optimal conditions for chemical reactions. |
| De Novo Design | Generating novel molecular structures with optimized properties using algorithms like evolutionary algorithms or generative models. youtube.com |
| Spectrum Prediction | Training models to predict spectroscopic data (e.g., UV-Vis spectra) directly from molecular structure. nih.gov |
Investigation of Molecular Interaction Mechanisms of this compound in Biological Systems (In Vitro Focus)
Following a comprehensive review of publicly available scientific literature, no specific in vitro studies investigating the molecular interaction mechanisms of the compound This compound were found. Consequently, there is no available data to populate the requested sections and subsections concerning its activity in biological systems.
Research into the biological effects and molecular interactions of chemical compounds is a highly specific process. While studies may exist for structurally similar molecules, such as other nitrophenyl derivatives or compounds containing a β-ketonitrile moiety, the unique three-dimensional structure and electronic properties of each individual compound dictate its specific biological activity. Extrapolation of data from related but distinct molecules would be scientifically inaccurate.
Therefore, information regarding the following aspects of this compound is not available:
Investigation of Molecular Interaction Mechanisms of 2 4 Nitro Phenyl 3 Oxo Pentanenitrile in Biological Systems in Vitro Focus
Exploration of Specific Molecular Pathways Modulated:There is no information on the modulation of any specific molecular pathways, such as protein-protein interactions or changes in gene expression, by this compound in cell-free or in vitro cell-based assays.
Without primary research data, it is not possible to provide an accurate and scientifically valid article on the molecular interaction mechanisms of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile.
Applications and Functionalization of 2 4 Nitro Phenyl 3 Oxo Pentanenitrile in Materials Science and Catalysis Research
Utilization of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile as a Precursor in Polymer Synthesis and Advanced Material Functionalization
The presence of both a keto and a nitrile group in this compound makes it a promising precursor for the synthesis of a variety of polymers and for the functionalization of advanced materials. β-Ketonitriles are recognized as valuable intermediates in organic synthesis due to their versatile reactivity. nih.gov The nitrile group can undergo various transformations, including hydrolysis to carboxylic acids or amides, and reduction to amines, all of which can be utilized in polymerization reactions. For instance, the conversion of the nitrile to an amine would introduce a nucleophilic site suitable for reactions with electrophilic monomers to form polyamides or polyimines.
Furthermore, the keto group can participate in condensation reactions, such as Knoevenagel or aldol (B89426) condensations, to create new carbon-carbon bonds and extend polymer chains. The reactivity of the active methylene (B1212753) group, situated between the electron-withdrawing nitrile and keto groups, provides another avenue for polymerization and material modification.
The nitrophenyl group also plays a crucial role. The nitro group can be chemically modified, for example, by reduction to an amino group, which can then be used to graft the molecule onto polymer backbones or other material surfaces. This functionalization can impart specific properties, such as altered solubility, thermal stability, or chemical resistance, to the host material.
Incorporation of this compound into Advanced Catalytic Systems (e.g., ligands for transition metal catalysis, organocatalysis)
The structure of this compound suggests its potential for use in the development of advanced catalytic systems. The nitrogen atom of the nitrile group and the oxygen atom of the keto group can act as coordination sites for transition metals, making the compound a candidate for use as a bidentate ligand. The formation of stable chelate complexes with transition metals is a key feature of effective ligands in catalysis. rug.nl The electronic properties of the ligand, influenced by the electron-withdrawing nitrophenyl group, can tune the catalytic activity of the metal center.
In the realm of organocatalysis, the acidic α-hydrogen of the β-ketonitrile moiety could be exploited. This feature allows the molecule to act as a pronucleophile in various carbon-carbon bond-forming reactions. Additionally, derivatives of this compound could be designed to incorporate other catalytically active functionalities.
The catalytic conversion of nitriles using metal pincer complexes has been a subject of recent research, highlighting the importance of the nitrile group in catalysis. rug.nl While direct studies on this compound are not available, the principles of nitrile activation suggest that it could be a substrate or a ligand in such catalytic transformations.
Exploration of this compound in Sensor Technologies and Optoelectronic Materials (e.g., organic light-emitting diodes, photovoltaics)
Compounds containing nitrophenyl groups are of interest in the field of sensor technologies and optoelectronics due to their electronic and optical properties. The nitro group is a strong electron-withdrawing group, which can lead to significant intramolecular charge transfer (ICT) when combined with electron-donating moieties within the same molecule. This ICT character is often associated with changes in color or fluorescence upon interaction with specific analytes, forming the basis for chemosensors.
The extended π-system of the aromatic ring in this compound, coupled with the polarizable nitrile and keto groups, could contribute to desirable photophysical properties. While specific data for this compound is not available, related nitrophenyl compounds have been investigated for their nonlinear optical (NLO) properties, which are relevant for applications in optoelectronics. The ability to tune the electronic structure through modification of the molecular backbone makes this class of compounds attractive for the design of new organic materials for light-emitting diodes (OLEDs) and photovoltaic devices.
Studies on Supramolecular Assemblies and Self-Assembled Systems Involving this compound
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, to construct well-defined molecular architectures. The structure of this compound contains several features that could facilitate its participation in supramolecular assemblies. The nitrophenyl group can engage in π-π stacking interactions with other aromatic systems. The keto and nitrile groups can act as hydrogen bond acceptors.
The potential for forming ordered structures through self-assembly is a significant area of research in materials science, with applications in areas such as molecular electronics and drug delivery. The crystal structure of related nitrophenyl-containing nitriles reveals specific packing motifs driven by intermolecular interactions, which can provide insights into the potential self-assembly behavior of this compound. nih.govresearchgate.net
Application of this compound in Environmental Remediation Research (e.g., pollutant degradation, water treatment)
The chemical reactivity of this compound could be harnessed for applications in environmental remediation. For instance, the nitroaromatic moiety is susceptible to reduction, a reaction that is relevant to the degradation of nitroaromatic pollutants. Catalytic systems designed to reduce nitro groups could potentially use this compound as a model substrate or could be adapted to degrade related environmental contaminants.
Furthermore, materials functionalized with this compound or its derivatives could be developed for the selective adsorption of pollutants from water. The polar functional groups and the aromatic ring could provide specific binding sites for various organic and inorganic contaminants. The versatility of the β-ketonitrile structure allows for its incorporation into porous materials like metal-organic frameworks (MOFs) or polymers designed for environmental applications.
While direct research into the environmental applications of this compound is lacking, the known chemistry of related compounds provides a foundation for future investigations in this area.
Derivatization and Analogue Synthesis Studies Based on the Core Structure of 2 4 Nitro Phenyl 3 Oxo Pentanenitrile
Systematic Structural Modifications of the Phenyl Ring in 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile and their Impact on Chemical Properties
The phenyl ring of this compound is a primary target for structural modification to modulate its electronic properties. The existing para-nitro group strongly deactivates the ring, making it electron-deficient. Systematic derivatization involves the introduction of additional substituents or the replacement of the nitro group to study the resulting impact on the compound's reactivity and physical characteristics.
Research on analogous aryl nitrile compounds demonstrates that the electronic nature of substituents on the phenyl ring significantly influences the molecule's properties. beilstein-journals.orgnih.gov For instance, introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) is expected to increase the electron density on the ring, potentially altering the acidity of the α-carbon and the reactivity of the ketone and nitrile moieties. Conversely, adding further electron-withdrawing groups (EWGs) such as cyano (-CN) or trifluoromethyl (-CF₃) would further decrease the electron density.
The position of these substituents also plays a critical role. Studies on isomeric nitrobenzenesulfonamides show that altering the substituent position (ortho, meta, para) significantly impacts molecular conformation, crystal packing, and intermolecular interactions like hydrogen bonding. mdpi.com For derivatives of this compound, moving the nitro group to the ortho or meta position would sterically and electronically influence the adjacent functional groups, affecting properties such as thermal stability and solubility. mdpi.com
The table below outlines hypothetical modifications and their predicted effects on the chemical properties of the core structure.
| Modification | Substituent (X) | Position on Phenyl Ring | Predicted Impact on Chemical Properties |
| Introduction of EDG | -OCH₃ | 2 or 3 | Increases electron density, may enhance reactivity of the phenyl ring towards electrophiles, alters acidity of α-hydrogen. |
| Introduction of EWG | -Cl, -Br | 2 or 3 | Further decreases electron density, influences crystal packing and intermolecular forces. |
| Repositioning of Nitro Group | -NO₂ | 2 or 3 | Alters steric hindrance around the C-phenyl bond, changes the dipole moment, and affects solid-state packing. mdpi.com |
| Replacement of Nitro Group | -CN | 4 | Modifies the electronic profile while maintaining strong electron-withdrawing character; may act as a hydrogen bond acceptor. nih.gov |
These modifications allow for the fine-tuning of the molecule's electronic and steric profile, which is a key aspect of structure-property relationship studies.
Chemical Transformations Targeting the Ketone and Nitrile Groups of this compound for Diversification
The β-keto-nitrile moiety is a highly reactive functional group, making it an excellent target for chemical transformations to diversify the core structure. Both the ketone and nitrile groups are susceptible to nucleophilic attack and can participate in a wide range of reactions, including reductions, additions, and cyclizations.
Reactions of the Nitrile Group: The nitrile group can be transformed into various other functionalities.
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed first to an amide and subsequently to a carboxylic acid. libretexts.org This conversion fundamentally alters the molecule's polarity and hydrogen-bonding capabilities.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce the nitrile to a primary amine (-(CH₂)NH₂). libretexts.orgopenstax.org This introduces a basic center into the molecule, creating a new set of possible derivatizations.
Addition of Organometallic Reagents: Grignard or organolithium reagents add to the nitrile's electrophilic carbon to form an intermediate imine anion. libretexts.orgmasterorganicchemistry.com Subsequent aqueous workup hydrolyzes the imine to a ketone, effectively replacing the nitrile with a new carbonyl group and extending the carbon chain. libretexts.orgmasterorganicchemistry.comchemistrysteps.com
Reactions of the Ketone Group: The ketone group can undergo standard carbonyl chemistry.
Reduction: Selective reduction of the ketone to a secondary alcohol can be achieved using reagents like sodium borohydride (B1222165) (NaBH₄), preserving the nitrile group.
Knoevenagel Condensation: The active methylene (B1212753) group adjacent to both the ketone and nitrile can participate in condensation reactions with aldehydes and ketones.
Heterocycle Synthesis: The 1,3-dicarbonyl-like nature of the β-keto-nitrile system makes it a valuable precursor for synthesizing a variety of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, by reacting it with binucleophiles like hydrazine (B178648), hydroxylamine (B1172632), or urea. rsc.org
The table below summarizes key transformations.
| Functional Group | Reagent(s) | Product Functional Group | Reference |
| Nitrile | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid | libretexts.org |
| Nitrile | 1. LiAlH₄; 2. H₂O | Primary Amine | libretexts.orgopenstax.org |
| Nitrile | 1. R-MgBr; 2. H₃O⁺ | Ketone | libretexts.orgmasterorganicchemistry.com |
| Ketone | NaBH₄ | Secondary Alcohol | N/A |
| Ketone & Nitrile | Hydrazine (H₂NNH₂) | Pyrazole Ring | rsc.org |
| Ketone & Nitrile | Hydroxylamine (NH₂OH) | Isoxazole Ring | rsc.org |
These transformations enable the conversion of this compound into a wide array of derivatives with distinct functionalities and potential applications.
Synthesis and Evaluation of Bridged, Macrocyclic, and Polycyclic Derivatives from this compound Precursors
The versatile reactivity of this compound also allows for its use as a building block in the synthesis of complex, multi-ring systems. The functional groups can be exploited to construct bridged, macrocyclic, and polycyclic architectures through intramolecular or multicomponent reactions.
For example, the synthesis of polycyclic quinazolinones has been achieved using precursors containing a cyano group, which participates in a radical cyclization step. nih.gov A similar strategy could be applied to derivatives of this compound. After modification of the ketone, the nitrile group could be used as a handle for radical-induced cyclization to form fused ring systems.
Furthermore, reactions that form heterocyclic rings can be extended to create more elaborate structures. Research has shown that nitrophenyl-containing cyclohexanones react with cyanothioacetamide to yield complex tetrahydroisoquinolines. nih.govresearchgate.net These products can then undergo further cyclization to form polycyclic thieno[2,3-c]isoquinoline derivatives. nih.gov This demonstrates a clear pathway where the ketone and nitrile functionalities of a precursor similar to this compound can be used to build fused heterocyclic systems.
The synthesis of such complex molecules is often evaluated for applications in materials science, where rigid, polycyclic structures can impart desirable properties like high thermal stability or specific photophysical behaviors.
| Precursor Strategy | Reaction Type | Resulting Structure | Potential Application Area |
| Derivatized keto-nitrile | Radical-induced cyclization | Fused Polycyclic Systems (e.g., Quinazolinones) | Material Science, Organic Electronics |
| Keto-nitrile reaction with binucleophile | Tandem cyclocondensation | Polycyclic Heterocycles (e.g., Thieno-isoquinolines) | Dyes, Functional Materials |
| Intramolecular cyclization of a modified precursor | Ring-closing metathesis or other cyclizations | Macrocyclic Structures | Host-Guest Chemistry, Sensorics |
Structure-Property Relationship (SPR) Studies for Derivatives of this compound (focus on non-biological/material properties)
Structure-Property Relationship (SPR) studies aim to establish a clear correlation between a molecule's chemical structure and its macroscopic properties. For derivatives of this compound, these studies focus on material properties such as thermal stability, crystal packing, and photophysical characteristics.
The introduction of different substituents on the phenyl ring is a key strategy in SPR studies. The electronic nature and position of these substituents can have a profound effect on the molecule's properties. beilstein-journals.org
Crystal Engineering: The position of the nitro group and the presence of other functional groups dictate the intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that govern how the molecules pack in the solid state. mdpi.com Modifying these features can lead to different crystal polymorphs with varying melting points, densities, and stabilities.
Electronic Properties: The combination of an electron-withdrawing nitro group and a polarizable nitrile group suggests that these molecules could possess interesting electronic and optical properties. Altering substituents on the phenyl ring would modulate the energy levels of the molecular orbitals (HOMO/LUMO), thereby changing the absorption and emission spectra of the compounds. This is a common strategy for developing new dyes and functional materials.
Thermal Stability: The thermal stability of the derivatives is influenced by the strength of the covalent bonds and the intermolecular forces. Polycyclic and bridged derivatives, due to their rigid structures, are often expected to exhibit higher thermal stability compared to the parent linear compound.
The table below illustrates potential structure-property relationships for this class of compounds.
| Structural Feature | Property Influenced | Rationale |
| Substituent on Phenyl Ring (EDG vs. EWG) | UV-Vis Absorption, Fluorescence | Alters the HOMO-LUMO gap and intramolecular charge transfer characteristics. beilstein-journals.org |
| Isomeric Position of Nitro Group | Crystal Packing, Melting Point | Changes molecular symmetry and the nature of intermolecular hydrogen bonds and other interactions. mdpi.com |
| Conversion of Nitrile to Amide | Solubility, Hydrogen Bonding | Introduces N-H donors and increases polarity, enhancing potential for hydrogen bond networks. |
| Formation of Polycyclic Structure | Thermal Stability (TGA) | Creates a more rigid molecular framework, requiring more energy for decomposition. |
Synthesis of Isotopically Labeled this compound for Mechanistic and Analytical Studies
Isotopic labeling is a powerful tool for elucidating reaction mechanisms and for quantitative analysis using mass spectrometry. scripps.edu Synthesizing this compound with isotopic labels (e.g., ²H (D), ¹³C, ¹⁵N) at specific positions allows researchers to trace the fate of atoms through complex chemical transformations. researchgate.netresearchgate.net
A potential synthetic route for a labeled version could involve:
¹³C Labeling: A ¹³C label could be introduced at the nitrile position by using a labeled cyanide source, such as K¹³CN, in the reaction that forms the nitrile group. Alternatively, starting with ¹³C-labeled nitrobenzene (B124822) could place the label within the aromatic ring.
Deuterium (²H) Labeling: The α-carbon (the carbon between the phenyl ring and the ketone) is acidic. It can be readily deuterated by treating the compound with a deuterated solvent like D₂O in the presence of a base catalyst. This allows for mechanistic studies involving proton transfer at this position.
¹⁵N Labeling: The nitro group could be labeled using ¹⁵N-labeled nitric acid during the nitration of the precursor phenyl compound. The nitrile group could be labeled using a ¹⁵N-labeled cyanide source.
These labeled compounds are invaluable for:
Mechanistic Studies: Following the label to determine bond-forming and bond-breaking steps in reactions, such as cyclizations or rearrangements.
Metabolic Studies: Although outside the direct scope of material properties, labeled compounds are essential for tracking molecular pathways in biological or environmental systems.
Quantitative Analysis: Using labeled analogues as internal standards in mass spectrometry allows for precise quantification of the unlabeled compound in various matrices.
| Isotope | Labeled Position | Potential Labeled Precursor | Application |
| ¹³C | Nitrile carbon | K¹³CN | Tracing the nitrile group in heterocycle formation. |
| ¹³C | Phenyl ring | ¹³C₆-Benzene | Mechanistic studies involving the aromatic ring. |
| ²H (D) | α-carbon | D₂O, base | Studying kinetics and mechanisms of proton transfer. |
| ¹⁵N | Nitro group | H¹⁵NO₃ | Following the nitro group during reduction or displacement reactions. |
Advanced Analytical Methodologies for the Detection and Quantification of 2 4 Nitro Phenyl 3 Oxo Pentanenitrile in Research Matrices
Development and Validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile
While specific HPLC and GC methods for this compound are not published, methods for similar compounds provide a framework for potential development.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC (RP-HPLC) method would be the most probable approach for the separation and quantification of this compound. For related compounds like 4-nitrophenol (B140041) and its metabolites, RP-HPLC methods have been successfully developed using a C18 column. nih.gov An isocratic elution with a mobile phase consisting of an organic solvent (like methanol (B129727) or acetonitrile) and a buffered aqueous solution would be a starting point. nih.gov For instance, a mobile phase of methanol and a citrate (B86180) buffer has been used for separating 4-nitrophenol and its conjugates. nih.gov Detection would likely be performed using a UV-Vis detector, leveraging the chromophore of the nitrophenyl group. nih.gov A method for (2-Nitrophenyl)acetonitrile suggests a mobile phase of acetonitrile (B52724), water, and an acid like phosphoric or formic acid for mass spectrometry compatibility. sielc.com
Gas Chromatography (GC): GC analysis of this compound would require the compound to be thermally stable and volatile. Given its molecular weight and polar functional groups (nitro, ketone, nitrile), derivatization might be necessary to improve its thermal stability and chromatographic behavior. GC is often coupled with mass spectrometry (GC-MS) for the analysis of a wide range of organic molecules.
Method validation for either technique would involve assessing parameters such as linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), limit of quantification (LOQ), and selectivity, following established analytical guidelines.
Application of Coupled Techniques (e.g., LC-MS, GC-MS, LC-NMR) for Trace Analysis and Metabolite Identification of this compound in Complex Research Samples
Coupled (or hyphenated) techniques are essential for trace analysis and structural elucidation in complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing non-volatile and polar compounds and would be highly suitable for this compound. researchgate.net An LC-MS/MS method could be developed for high sensitivity and selectivity, particularly for detecting the compound and its potential metabolites in biological samples. nih.govsciex.com Electrospray ionization (ESI) would be a likely ionization technique, potentially in negative ion mode due to the acidic nature of the molecule. nih.gov The optimization of MS parameters, such as cone voltage and collision energy, would be crucial for achieving good sensitivity and fragmentation patterns for structural confirmation. nih.gov For example, in the analysis of nitrophenol isomers, LC-MS/MS with an APCI interface has been used, allowing for separation and detection at low concentrations. shimadzu.com
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable (or can be derivatized), GC-MS would offer high chromatographic resolution and sensitive detection. It is a standard method for identifying and quantifying various pesticides and organic molecules in environmental and biological samples. researchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is a powerful technique for the definitive identification of unknown compounds, such as metabolites, without the need for isolation. After separation by HPLC, fractions can be directly analyzed by NMR spectroscopy to provide detailed structural information. This would be invaluable for unambiguously identifying metabolites of this compound formed in research studies.
A summary of potential coupled techniques is presented in the table below.
Table 1: Potential Coupled Analytical Techniques
| Technique | Ionization Method | Key Application | Expected Outcome |
|---|---|---|---|
| LC-MS/MS | ESI or APCI | Trace quantification, metabolite screening | High sensitivity and selectivity, molecular weight and fragmentation data for identification. |
| GC-MS | Electron Impact (EI) | Analysis of volatile metabolites or derivatives | High-resolution separation, library-matchable mass spectra for identification. |
Electrochemical Methods for the Sensitive Detection and Characterization of this compound
The nitro group in this compound is electrochemically active and can be readily reduced. This property allows for the development of sensitive electrochemical detection methods. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) could be used to study its redox behavior and for quantification. nih.gov
The development of an electrochemical sensor would involve modifying an electrode, such as a glassy carbon electrode (GCE), to enhance sensitivity and selectivity. frontiersin.org For instance, nanomaterial-based modifications, using materials like graphene oxide or metal-organic frameworks (MOFs), have been shown to significantly improve the detection of nitrophenols. nih.govnih.gov These sensors can offer low detection limits, good stability, and applicability in real-world samples like environmental water. frontiersin.orgnih.gov A DPV method would likely be chosen for quantitative analysis due to its higher sensitivity and better resolution compared to CV. nih.gov The reduction peak potential would be specific to the nitroaromatic structure, providing a degree of selectivity. nih.gov
Spectrophotometric and Fluorometric Assay Development for this compound Quantification and Purity Assessment
Spectrophotometry: The presence of the 4-nitrophenyl group imparts strong UV-Visible absorption characteristics to the molecule. A simple and rapid spectrophotometric method could be developed for its quantification. The analysis of p-nitrophenol (PNP), a related compound, shows characteristic absorption peaks that can be used for colorimetric determination. nih.gov A standard curve of absorbance versus concentration would be prepared at the wavelength of maximum absorbance (λmax) to quantify the compound in solutions. This method is often used for purity assessments and to determine concentrations in various samples, though it may be susceptible to interference from other absorbing species. nih.gov
Fluorometry: Fluorometric assays are generally more sensitive than spectrophotometric methods. For this compound to be analyzed by fluorometry, it would need to be naturally fluorescent or be derivatized with a fluorescent tag. The nitro group is typically a fluorescence quencher, which might limit the direct application of this technique. However, if a reaction could be devised where the nitro group is transformed into a fluorescent product, a highly sensitive assay could be developed.
Hyphenated Analytical Techniques and Microfluidic Systems for High-Throughput Analysis of this compound
For high-throughput analysis, which is often required in drug discovery and metabolic screening, hyphenated techniques and microfluidic systems are highly advantageous.
Hyphenated Techniques: The coupling of separation techniques with sensitive detectors, such as LC-MS/MS, is the cornerstone of modern high-throughput analysis. researchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which use smaller column particles, can be used to significantly shorten analysis times from minutes to seconds, dramatically increasing sample throughput. sielc.com
Microfluidic Systems: Microfluidic devices, or "lab-on-a-chip" systems, integrate multiple analytical steps like sample preparation, separation, and detection onto a single small chip. This miniaturization reduces solvent and sample consumption, decreases analysis time, and allows for massive parallelization. An electrochemical detector could be integrated into a microfluidic chip for the rapid and sensitive analysis of this compound, leveraging the electroactivity of its nitro group. While specific microfluidic systems for this compound are not described, the technology is well-suited for the high-throughput screening of compounds with similar chemical properties.
Future Research Trajectories and Unexplored Avenues for 2 4 Nitro Phenyl 3 Oxo Pentanenitrile
Emerging Synthetic Strategies and Catalyst Development for Efficient and Sustainable Production of 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile
The efficient synthesis of β-ketonitriles, including this compound, is a cornerstone for its future research and application. While traditional methods like the Knoevenagel condensation are well-established, modern synthetic chemistry is pivoting towards more sustainable and efficient catalytic systems. nih.govbhu.ac.in The focus is on improving yield, selectivity, and environmental footprint by exploring novel catalysts and reaction conditions.
Emerging strategies are moving away from stoichiometric harsh bases or expensive and toxic heavy metals towards more sophisticated catalytic approaches. nih.gov Key areas of development include:
Advanced Catalysis: Palladium-catalyzed methods, such as the addition of organoboron reagents to dinitriles, offer high selectivity and functional group tolerance under relatively mild conditions. organic-chemistry.org Another promising avenue is the use of N-heterocyclic carbenes (NHCs) as metal-free organocatalysts for radical coupling reactions, which provides high efficiency under mild, metal-free conditions. acs.org Ruthenium-catalyzed hydroacylation of acrylonitriles also presents a direct route to β-ketonitriles. rsc.org
Green Chemistry Approaches: The development of environmentally benign procedures is a major thrust. This includes solvent-free Knoevenagel condensations using safer catalysts like ammonium (B1175870) bicarbonate, which avoids the use of hazardous solvents like pyridine. tue.nl The use of inexpensive and readily available bases like potassium tert-butoxide (KOt-Bu) for the acylation of acetonitrile (B52724) anions represents a green and economical alternative. nih.govnih.gov Furthermore, techniques like microwave-assisted and sonochemical synthesis are being explored to accelerate reaction times and improve yields in a solvent-free environment. bhu.ac.in
Photoredox Catalysis: Visible-light-mediated photoredox catalysis is an emerging sustainable strategy for C-H arylation, which could be adapted for the synthesis of arylacetonitrile derivatives. nih.gov This approach avoids the need for external oxidants and often proceeds under milder conditions than traditional methods. nih.gov
A comparative overview of these emerging strategies is presented below.
| Synthetic Strategy | Catalyst/Reagent | Key Advantages | Reference(s) |
| Palladium-Catalyzed Carbopalladation | Pd(acac)₂, 4,4′-dimethyl-2,2′-bipyridine | High selectivity, broad substrate scope, mild conditions. | organic-chemistry.org |
| NHC-Catalyzed Radical Coupling | N-Heterocyclic Carbene (NHC) | Metal-free, mild conditions, high efficiency. | acs.org |
| Acylation of Acetonitrile Anion | Potassium tert-butoxide (KOt-Bu) | Green, economical, uses inexpensive reagents. | nih.govnih.gov |
| Greener Knoevenagel Condensation | Ammonium bicarbonate / Sonication | Environmentally benign, solvent-free options, rapid. | bhu.ac.intue.nl |
| Ruthenium-Catalyzed Hydroacylation | Ruthenium complex | Direct hydroacylation of acrylonitriles. | rsc.org |
| Photoredox C-H Arylation | Ru or Ir photocatalysts | Sustainable, milder conditions, avoids external oxidants. | nih.gov |
Future work will likely focus on optimizing these catalytic systems for the specific synthesis of this compound, aiming for scalable, cost-effective, and environmentally responsible production protocols.
Deeper Exploration of Reactivity and Stability in Niche Chemical Environments and Extreme Conditions
The chemical structure of this compound, featuring a nitro group, a ketone, and a nitrile, suggests a complex and rich reactivity profile. However, its behavior in niche chemical environments and under extreme conditions (e.g., high temperature, high pressure, intense radiation) is largely unexplored. The presence of the nitroaromatic moiety, in particular, warrants a thorough investigation of its stability and decomposition pathways.
Research on related nitro compounds provides a blueprint for such investigations. For instance, studies on nitromethane (B149229) under detonation conditions have revealed novel reaction intermediates and complex kinetic models governing its decomposition. nih.gov Similarly, derivatives of dinitro-pyrazole acetonitrile have been studied as potential melt-cast explosives, with detailed analysis of their thermal stability and sensitivity to impact and friction. rsc.org
Future research on this compound should systematically explore:
Thermal Stability: Determining its decomposition temperature, kinetics, and gaseous products using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Reactivity under Pressure: Investigating its chemical transformations under high-pressure conditions to understand its stability and potential for polymerization or decomposition.
Photochemical Stability: Assessing its reactivity when exposed to various wavelengths of light, as nitroaromatic compounds are often photosensitive.
Chemical Compatibility: Studying its reactivity and stability in the presence of strong acids, bases, oxidants, and reducing agents to map out its chemical compatibility and potential synthetic transformations.
Understanding these characteristics is crucial for ensuring safe handling and storage, as well as for unlocking its potential use in high-energy materials or as a robust intermediate in multi-step syntheses conducted under non-standard conditions.
Integration of Advanced Computational Modeling for Predicting Novel Reactivity and Designing Functional Derivatives
Advanced computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and the rational design of new molecules. For this compound, integrating computational chemistry offers a powerful strategy to accelerate discovery and deepen understanding.
Predicting Reactivity and Mechanisms: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and transition states, providing mechanistic insights into its synthesis and subsequent transformations. rsc.org For example, DFT has been used to elucidate the crucial role of additives in the cyclization reactions of other β-ketonitriles. rsc.org First-principles molecular dynamics simulations, which have been used to model the behavior of nitromethane under detonation, could be applied to predict the decomposition pathways of this compound under extreme conditions. nih.gov
Designing Functional Derivatives: Structure-activity relationship (SAR) and quantitative structure-property relationship (QSPR) studies, powered by computational modeling, are essential for designing functional derivatives. colab.wsresearchgate.net By systematically modifying the structure of this compound in silico and calculating properties such as electronic structure, binding affinity to biological targets, or energetic performance, researchers can prioritize the synthesis of derivatives with enhanced desired characteristics.
The synergy between computational prediction and experimental validation will be key to efficiently navigating the vast chemical space of potential derivatives and applications, saving significant time and resources.
Exploration of Novel Applications in Interdisciplinary Scientific Fields Beyond Current Understanding
The true potential of this compound likely extends beyond its role as a simple synthetic intermediate. Its unique combination of functional groups opens doors to applications in diverse, interdisciplinary fields.
Medicinal Chemistry: The nitro group is a well-known pharmacophore and is present in numerous antimicrobial and antineoplastic drugs. nih.govresearchgate.net It can trigger redox reactions within cells, leading to toxicity in microorganisms and cancer cells. nih.gov Furthermore, the β-ketonitrile scaffold is a versatile building block for synthesizing a wide array of biologically active heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. nih.govrsc.org A related compound, a 2-phenylpropanenitrile (B133222) derivative, serves as a key intermediate for PI3K/mTOR inhibitors used in cancer therapy. researchgate.net This suggests that this compound could serve as a valuable starting material for libraries of novel therapeutic agents.
Materials Science: The high nitrogen content and the presence of the energetic nitro group suggest potential applications in the field of energetic materials. Research into related dinitropyrazole acetonitrile derivatives as insensitive melt-cast explosives highlights this possibility. rsc.org Future studies could evaluate the energetic properties of this compound and its derivatives. Additionally, compounds derived from Knoevenagel condensation are used as intermediates for functional polymers. bhu.ac.in
Agrochemicals: Many commercial agrochemicals contain nitroaromatic structures. The synthesis of p-nitrophenyl acetonitrile is relevant to the preparation of agricultural chemicals, indicating that derivatives of this compound could be explored for potential herbicidal or pesticidal activity. google.com
The exploration of these interdisciplinary applications requires collaboration between organic chemists, biologists, pharmacologists, and materials scientists to fully realize the compound's potential. frontiersin.org
Challenges and Opportunities in the Academic Research of this compound and Related Compounds
The path forward for research on this compound is filled with both challenges and opportunities.
Challenges:
Synthetic Selectivity: The presence of multiple reactive sites can pose a challenge for selective transformations. Developing synthetic methods that can precisely target one functional group while leaving others intact is a significant hurdle.
Sustainability and Safety: Moving away from traditional syntheses that use hazardous reagents, toxic metal catalysts, or harsh conditions towards scalable, green, and safe protocols remains a continuous challenge. nih.gov The energetic nature of the nitro group also requires careful handling and stability assessment. researchgate.net
Bridging Disciplinary Gaps: Realizing the compound's potential in fields like medicine or materials science requires effective interdisciplinary collaboration, which can be difficult to establish and maintain. frontiersin.org
Opportunities:
Catalyst Innovation: There is a vast opportunity to design and develop novel, highly efficient, and sustainable catalytic systems for the synthesis of β-ketonitriles. acs.org This includes exploring earth-abundant metal catalysts, organocatalysts, and photocatalysts. acs.orgnih.gov
Discovery of Novel Bioactivity: The compound is a largely untapped resource for medicinal chemistry. Its use as a scaffold could lead to the discovery of new classes of drugs with novel mechanisms of action against cancer, bacteria, or parasites. nih.govresearchgate.net
Advanced Materials Development: The potential for application in energetic materials or functional polymers is an exciting and underexplored avenue. bhu.ac.inrsc.org
Computational Synergy: The increasing power and accessibility of computational chemistry provide an unprecedented opportunity to guide experimental work, accelerate the design-synthesis-testing cycle, and uncover new properties and functions. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 2-(4-Nitro-phenyl)-3-oxo-pentanenitrile, and how do reaction conditions affect yield?
Methodological Answer: The compound can be synthesized via Knoevenagel condensation, leveraging β-oxo acids as regiospecific enol equivalents for α,β-unsaturated ketones. For example:
- Route 1 : Use 1-ethylnyl-4-nitrobenzene and iodobenzene diacetate in ethanol with piperidine catalysis, achieving ~84% yield.
- Route 2 : Employ 2-bromo-4'-nitroacetophenone under reflux with a polar aprotic solvent (e.g., DMF), yielding ~79% .
Key Factors : - Solvent polarity impacts reaction kinetics and byproduct formation.
- Catalysts like prolinamide derivatives (e.g., poly(AN-MA-β-CD) nanofibrous films) enhance enantioselectivity in brine-based reactions .
Q. Table 1: Comparison of Synthetic Routes
| Route | Reagents | Solvent | Catalyst | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 1-Ethynyl-4-nitrobenzene | Ethanol | Piperidine | 84% | |
| 2 | 2-Bromo-4'-nitroacetophenone | DMF | None | 79% |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemical ambiguities. For derivatives like 2-(3-nitrophenyl)-4-oxo-4-phenylbutanenitrile, C–H···O/N interactions and torsion angles (e.g., 4.6° for nitrophenyl groups) confirm spatial arrangements .
- NMR : H and C NMR detect electronic environments of the nitro and ketone groups (e.g., δ 8.2–8.4 ppm for aromatic protons).
- HPLC-MS : Quantifies purity and detects trace byproducts using C18 columns with acetonitrile/water gradients .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Observations | Reference |
|---|---|---|
| XRD | Crystallographic space group P-1, Z = 2 | |
| H NMR | δ 2.8–3.1 ppm (methylene protons) |
Q. What are the recommended storage conditions to ensure stability?
Methodological Answer:
- Store at 2–8°C under inert gas (N/Ar) to prevent hydrolysis of the nitrile group.
- Avoid exposure to moisture or strong oxidizers, as the nitro group may undergo unintended reduction .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in Knoevenagel condensations?
Methodological Answer:
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR chemical shifts with analogous compounds (e.g., 4-(4-nitrophenyl)-3-oxobutyric acid ethyl ester shows δ 1.3 ppm for ethyl groups ).
- Crystallographic Refinement : Use SHELXL to resolve ambiguous electron density maps, especially for nitro-group orientation .
- Isotopic Labeling : N-labeled nitro groups clarify splitting patterns in C NMR .
Q. What is the role of prolinamide catalysts in enantioselective synthesis involving this compound?
Methodological Answer: Prolinamide derivatives (e.g., poly(AN-MA-β-CD)) act as organocatalysts in aldol reactions:
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic additions?
Methodological Answer:
- Steric Effects : The 4-nitro group creates a planar aromatic ring, reducing steric hindrance for nucleophilic attack at the β-carbon.
- Electronic Effects : The nitro group’s electron-withdrawing nature polarizes the α,β-unsaturated ketone, increasing electrophilicity at the β-position. Kinetic studies show a 3x rate enhancement compared to non-nitrated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
